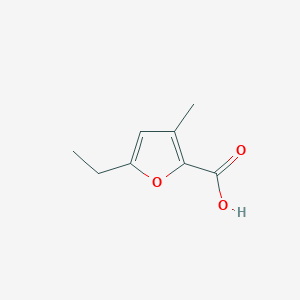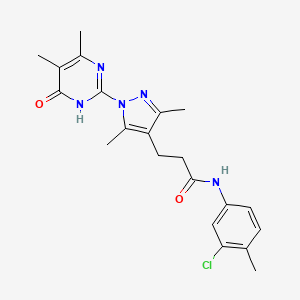![molecular formula C16H12ClN3O2S B2898182 8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034532-48-2](/img/structure/B2898182.png)
8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Research has delved into the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, demonstrating the methodological advancements and the physicochemical characteristics of these compounds. A study by Zadorozhny, Turov, and Kovtunenko (2010) highlighted the synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, starting from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate. This research not only presented a novel method with increased yield but also compared the biological potential and physicochemical properties of these compounds with positionally isomeric thienopyrimidinones and benzene isosteres, indicating variations in electronic spectra and biological activity profiles due to the position of the sulfur atom (Zadorozhny, Turov, & Kovtunenko, 2010).
Crystal Engineering and pi-pi Stacking Interactions
The study of crystal engineering and pi-pi stacking interactions in compounds with alternating electron-rich and electron-deficient units has been an area of focus. Chang et al. (2008) synthesized new dipolar compounds containing thieno[3,2-b]thiophene units and analyzed their structural characteristics through single-crystal X-ray diffraction. This research offered insights into molecular arrangement and electronic coupling, which have implications for materials science, particularly in the context of electronic devices and sensors (Chang et al., 2008).
Anticancer Activity
The synthesis of novel fused pyridine ring systems has been investigated for their anticancer activity. Elansary et al. (2012) reported on the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and their in vitro evaluation against human breast adenocarcinoma MCF-7 and colon carcinoma cell lines (HCT 116). This study identified compounds with potent to moderate growth inhibitory activity, highlighting the potential therapeutic applications of these molecules in cancer treatment (Elansary, Moneer, Kadry, & Gedawy, 2012).
Heterocyclic Chemistry and Tandem Transformations
Investigations into heterocyclic chemistry and tandem transformations have led to the discovery of novel synthetic pathways and the development of diverse heterocycles. Pokhodylo et al. (2010) explored transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis, contributing to the synthesis of new heterocyclic systems and expanding the toolkit available for organic and medicinal chemists (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Eigenschaften
IUPAC Name |
13-chloro-5-(thiophene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-11-1-2-14-18-13-3-5-19(15(21)10-4-6-23-9-10)8-12(13)16(22)20(14)7-11/h1-2,4,6-7,9H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLRWWVBORKNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)





![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2898109.png)

![(2Z)-1,1,3-Trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate](/img/structure/B2898112.png)

![2-(9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2898116.png)


